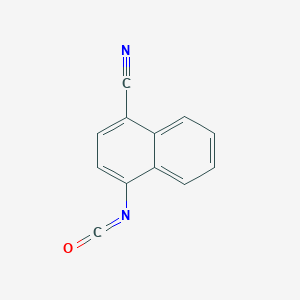
4-Isocyanatonaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyanatonaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatonaphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with suitable reagents to introduce the isocyanate and nitrile functionalities. One common method is the reaction of 4-aminonaphthalene-1-carbonitrile with phosgene (COCl2) to form the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
化学反応の分析
Types of Reactions: 4-Isocyanatonaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide (HCN) to form imines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary amines (R-NH2) and alcohols (R-OH) are commonly used.
Addition Reactions: Hydrogen cyanide (HCN) and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Imines: Formed from the addition of hydrogen cyanide to the nitrile group.
科学的研究の応用
4-Isocyanatonaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Isocyanatonaphthalene-1-carbonitrile involves its reactive isocyanate and nitrile groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The nitrile group can participate in addition reactions, forming imines and other derivatives. These reactions are facilitated by the electron-rich naphthalene ring, which stabilizes the intermediates formed during the reactions .
類似化合物との比較
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Comparison: 4-Isocyanatonaphthalene-1-carbonitrile is unique due to the presence of both isocyanate and nitrile groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its halogenated counterparts, which primarily undergo substitution reactions . The presence of the isocyanate group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.
特性
CAS番号 |
496841-05-5 |
|---|---|
分子式 |
C12H6N2O |
分子量 |
194.19 g/mol |
IUPAC名 |
4-isocyanatonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-7-9-5-6-12(14-8-15)11-4-2-1-3-10(9)11/h1-6H |
InChIキー |
OVUAKGQELLNLTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


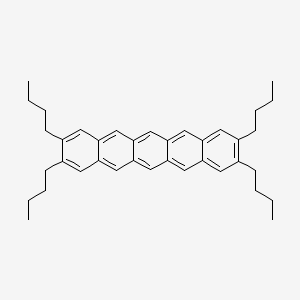
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
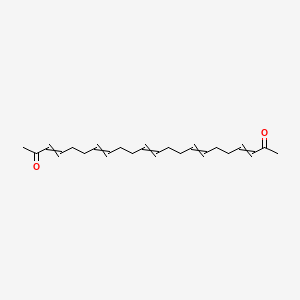
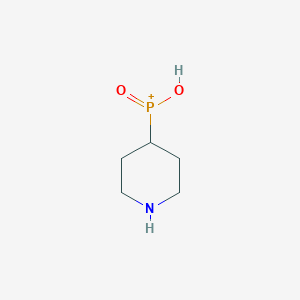

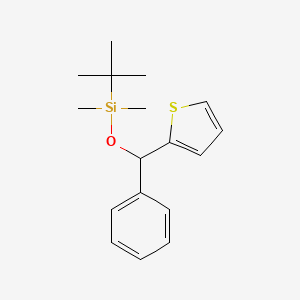
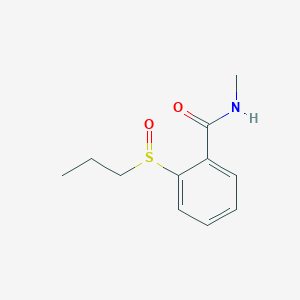
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)

![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
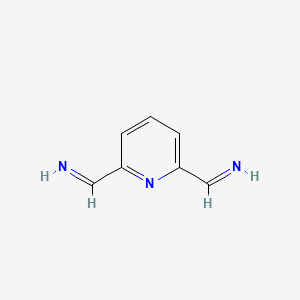
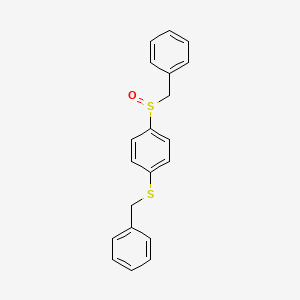
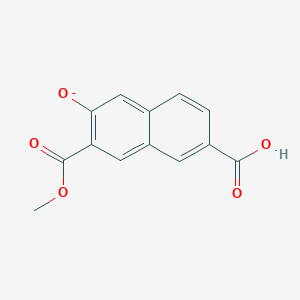
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
